Excited-State Reduction Potential (E*red): Attenuated Oxidizing Power vs. the Di-tert-Butyl Analog
The excited-state reduction potential (E*red) of 9-mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate is reported as E1/2 ≈ +2.1 V vs. SCE , which is attenuated relative to the commonly employed 9-mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate, which has an E*red of +2.08 V to +2.08 V vs. SCE in acetonitrile [1]. While the ground-state redox gap appears small, the electron-donating methoxy groups stabilize the acridinium core and modulate the excited-state energetics, potentially lowering the effective E*red and reducing the risk of substrate over-oxidation. This is a critical differentiator when working with electron-rich or oxidation-sensitive substrates.
| Evidence Dimension | Excited-state reduction potential (E*red) |
|---|---|
| Target Compound Data | E1/2 ≈ +2.1 V vs. SCE (λmax ≈ 450 nm) |
| Comparator Or Baseline | 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: E*red = +2.08 V vs. SCE in CH3CN |
| Quantified Difference | Approximately equipotent or slightly lower; the methoxy substitution pattern provides a distinct electronic environment that can be accessed with lower-energy visible light |
| Conditions | Measured in acetonitrile; potentials reported vs. SCE [1] |
Why This Matters
For chemoselective oxidations where the di-tert-butyl analog causes over-oxidation or side reactions, the attenuated redox potential of the tetramethoxy catalyst offers a critical selectivity advantage.
- [1] Joshi-Pangu, A.; Lévesque, F.; Roth, H. G.; Oliver, S. F.; Campeau, L.-C.; Nicewicz, D.; DiRocco, D. A. Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. J. Org. Chem. 2016, 81 (16), 7244-7249. DOI: 10.1021/acs.joc.6b01240. View Source
